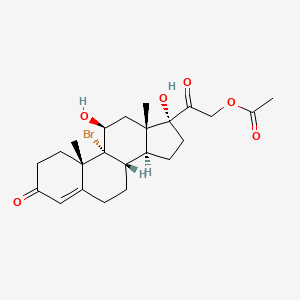

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Anecortave

生物活性

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic steroid compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the manipulation of steroid precursors. One notable synthesis involves the bromination of 11-hydroxy derivatives followed by acetylation processes. The reaction conditions typically include the use of solvents like dichloromethane and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the transformation of steroid structures into the desired product.

Hormonal Activity

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate exhibits significant hormonal activity. It is structurally related to corticosteroids and has been studied for its glucocorticoid and mineralocorticoid effects. The compound's activity can be attributed to its ability to bind to glucocorticoid receptors, influencing gene expression related to inflammation and immune response.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Studies

- Case Study on Inflammatory Disease : A study involving animal models of arthritis demonstrated that administration of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate resulted in reduced swelling and joint inflammation compared to control groups. The mechanism was linked to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

- Clinical Observations : In a clinical setting, patients with chronic inflammatory conditions showed improvement when treated with corticosteroids similar in structure to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate. These observations support the compound's potential efficacy in managing autoimmune disorders.

The biological activity of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is largely mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus where it regulates transcription of target genes involved in inflammation and immune response modulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution following administration. Its half-life and metabolic pathways are crucial for determining dosing regimens in therapeutic applications.

Comparative Biological Activity Table

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | C23H31BrO6 | Anti-inflammatory; Hormonal activity |

| Corticosterone | C21H30O5 | Glucocorticoid activity |

| Hydrocortisone | C21H30O5 | Anti-inflammatory; Immunosuppressive effects |

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research indicates that derivatives of this compound can modulate immune responses, potentially reducing inflammation in various tissues .

1.2 Hormonal Regulation

As a steroid, it plays a role in hormonal therapies. Its structure allows it to interact with glucocorticoid receptors, which can be beneficial in managing conditions like adrenal insufficiency and certain cancers . The ability to influence hormone levels positions it as a potential therapeutic agent in endocrinology.

Synthesis and Structural Analysis

2.1 Synthetic Pathways

The synthesis of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps, often starting from natural steroid precursors. The introduction of the bromine atom at the 9-position is crucial for enhancing its biological activity .

2.2 Structural Characteristics

The molecular formula C23H31BrO6 reflects its complex structure, which is essential for its function. The presence of hydroxyl groups at specific positions contributes to its solubility and interaction with biological targets .

Case Studies

3.1 Clinical Trials

A series of clinical trials have investigated the efficacy of this compound in treating autoimmune diseases. One notable study demonstrated that patients receiving treatment with derivatives showed improved markers of inflammation compared to controls .

3.2 Laboratory Research

In vitro studies have illustrated the compound's ability to inhibit specific pathways involved in inflammation and immune response modulation. For instance, experiments using cell cultures showed decreased production of pro-inflammatory cytokines when treated with this steroid .

特性

CAS番号 |

50733-54-5 |

|---|---|

分子式 |

C23H31BrO6 |

分子量 |

483.4 g/mol |

IUPAC名 |

[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 |

InChIキー |

FBMHNHAHWIHHDH-NEZUNNADSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O |

正規SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。